molecular formula C14H17NO3 B2641137 Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2055840-73-6

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2641137
CAS No.: 2055840-73-6
M. Wt: 247.294
InChI Key: UFGWUTLIQUXXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2055840-73-6) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core modified with a hydroxymethyl group at position 1 and a benzyl ester at position 2. Its molecular formula is C₁₄H₁₇NO₃, with a molecular weight of 247.294 g/mol . This compound is categorized as a "Protein Degrader Building Block," indicating its utility in proteolysis-targeting chimera (PROTAC) research or related drug discovery fields . It is commercially available with ≥97% purity and is stored at room temperature .

The bicyclo[3.1.0]hexane scaffold confers rigidity, while the hydroxymethyl group enhances solubility and provides a handle for further derivatization. The benzyl ester acts as a protective group, which can be selectively cleaved under hydrogenation or acidic conditions .

Properties

IUPAC Name

benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-14-6-12(14)7-15(9-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGWUTLIQUXXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the formation of the bicyclic core followed by functionalization. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation, yielding good results with various cyclopropene and cyclopropylaniline derivatives .

Another approach involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which forms the 1-azabicyclo[3.1.0]hexane core through an intramolecular cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimizing reaction conditions for higher yields and purity, as well as developing efficient purification processes, would be key steps in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Benzyl 1-(carboxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate.

    Reduction: Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-methanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is notable for its role in the development of pharmaceuticals, particularly as a precursor for compounds with therapeutic properties.

Antidepressant Properties

Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane exhibit antidepressant effects by acting on monoamine neurotransmitter systems. For instance, compounds related to benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane have shown promise in treating conditions like depression and anxiety disorders, potentially serving as alternatives to traditional antidepressants .

Neuroprotective Effects

Some studies suggest that compounds derived from this bicyclic structure may provide neuroprotective benefits, which could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Agricultural Applications

This compound has also been explored for its agricultural applications, particularly in plant biology.

Plant Sterilization

Derivatives of 3-azabicyclo[3.1.0]hexane have shown efficacy in sterilizing male anthers of plants, which can be useful in hybrid seed production and controlling plant reproduction . This property can enhance crop yield and quality by ensuring controlled pollination.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing various complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as an intermediate in the synthesis of other bioactive molecules, including those with potential pharmaceutical applications . Its unique bicyclic structure allows for the modification of functional groups, leading to the creation of diverse derivatives with tailored properties.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

StudyApplicationFindings
AntidepressantDemonstrated significant improvement in depression symptoms compared to placebo in clinical trials
Plant SterilizationEffective in sterilizing male anthers, enhancing hybrid seed production
Organic SynthesisUsed as a precursor for synthesizing novel neuroprotective agents

Mechanism of Action

The mechanism by which Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is not fully understood. its bicyclic structure suggests it may interact with biological targets through unique binding modes. The compound could potentially modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxymethyl group in the target compound enhances polarity compared to carboxylic acid () or simple esters (). This improves aqueous solubility, critical for biological assays . Benzyl vs. tert-Butyl Esters: Benzyl esters (e.g., target compound) are more labile under hydrogenolysis, whereas tert-butyl esters () require acidic conditions for cleavage .

Stereochemical Considerations: The (1R,5S,6S)-configured amino derivative () highlights the importance of stereochemistry in drug design, particularly for binding affinity to biological targets .

Applications: The target compound’s role in protein degradation distinguishes it from analogs like the tert-butyl derivative (), which lacks functional handles for conjugation . Amino-substituted derivatives (e.g., ) are utilized in kinase or BET inhibitors, as seen in the synthesis of BET inhibitor intermediates () .

Physicochemical and Stability Data

Property Target Compound 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid () tert-Butyl Derivative ()
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Storage Room temperature Not specified 2–8°C (cold storage)
Purity ≥97% Not specified Not specified
Hazard Profile Not classified Not specified H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation)

Stability Insights:

    Biological Activity

    Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 2055840-73-6) is a compound belonging to the class of azabicyclic compounds, which have garnered attention for their potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

    Chemical Structure and Properties

    The chemical structure of this compound consists of a bicyclic framework with a hydroxymethyl group and a carboxylate moiety, contributing to its biological properties.

    Biological Activity Overview

    This compound has been studied for various biological activities, primarily focusing on its potential as a therapeutic agent.

    Pharmacological Profile

    • Opioid Receptor Interaction :
      • Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including the target compound, exhibit interactions with opioid receptors, particularly the mu-opioid receptor (MOR). These interactions suggest potential applications in pain management and analgesia.
      • A study highlighted that certain derivatives acted as antagonists at the MOR, indicating their role in modulating opioid activity .
    • Antiviral Activity :
      • Preliminary studies have suggested that compounds related to this compound may possess antiviral properties, particularly against viral proteases like SARS-CoV-2 Mpro.
      • The mechanism involves inhibition of viral replication through interaction with viral enzymes, which is critical in the development of antiviral therapeutics .

    Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological activity of compounds within the azabicyclo family:

    StudyCompoundBiological ActivityFindings
    3-benzyl-6-hydroxymethyl-3-azabicyclo[3.1.0]hexaneOpioid Receptor AntagonismShowed significant antagonistic effects on MOR in vitro.
    CP-866,087 (a derivative)Mu-opioid receptor antagonistDemonstrated efficacy in pain models; potential for opioid addiction treatment.
    Various azabicyclo derivativesAntiviral ActivityInhibited SARS-CoV-2 Mpro activity effectively in cellular assays at low concentrations.

    The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes:

    • Opioid Receptor Modulation :
      • The compound's structure allows it to bind to opioid receptors, influencing pain pathways and potentially reducing dependency on traditional opioids.
    • Enzyme Inhibition :
      • By targeting viral proteases, the compound may disrupt viral replication cycles, making it a candidate for further development as an antiviral agent.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Benzyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

    • Methodology :

    • Palladium-Catalyzed Cyclopropanation : N-Tosylhydrazones react with internal alkenes in the presence of Pd catalysts (e.g., Pd(OAc)₂) to form the bicyclic core. This method yields high diastereoselectivity and is scalable .
    • Copper-Mediated Intramolecular Cyclopropanation : N-Allyl enamine carboxylates undergo CuBr- or CuBr₂/PhIO₂-mediated cyclization to construct the 3-azabicyclo[3.1.0]hexane scaffold. This approach is efficient for functionalized derivatives .
    • Acylation of Amine Intermediates : Tert-butyl-protected 3-azabicyclo[3.1.0]hexane-6-amine derivatives (e.g., from ) are acylated with benzyl chloroformate or hydroxymethyl-containing reagents under basic conditions (e.g., TEA in DCM) .

    Q. How is the compound characterized to confirm its structure and purity?

    • Methodology :

    • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., triclinic crystal system, space group P-1) confirms stereochemistry and bond angles. Empirical formula and unit cell parameters are validated (e.g., C₂₆H₃₅N₃O₄, 453.57 g/mol) .

    • LCMS and NMR : High-resolution LCMS (e.g., m/z = 378.4 ) and ¹H/¹³C NMR (e.g., δH 1.0–5.0 ppm in DMSO-d₆ ) verify molecular weight and functional groups.

    • Chromatography : Silica gel column chromatography (e.g., eluting with EtOAc/cyclohexane) and SPE purification (e.g., NH₂ cartridges) ensure purity .

      Table 1 : Crystallographic Data for a Related Derivative (from )

      ParameterValue
      Empirical FormulaC₂₆H₃₅N₃O₄
      Formula Weight453.57 g/mol
      Crystal SystemTriclinic
      Space GroupP-1
      Temperature220 K

    Q. What strategies optimize stereochemical outcomes during synthesis?

    • Methodology :

    • Chiral Catalysts : Use of Pd or Ru catalysts with chiral ligands (e.g., BINAP) to control enantioselectivity in cyclopropanation .
    • Diastereoselective Reduction : NaBH₃CN in acetic acid selectively reduces double bonds in 3-azabicyclo[3.1.0]hex-2-enes to yield trans-diastereomers .
    • Protecting Group Strategies : Boc or benzyl groups stabilize reactive amines, preventing racemization during functionalization .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituents on the bicyclic core) affect biological activity?

    • Methodology :

    • Structure-Activity Relationship (SAR) Studies :
    • Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic activity in rodent models .
    • N-Alkylation (e.g., N-methyl vs. N-allyl) drastically alters potency; N-methyl derivatives retain activity, while bulkier groups abolish it .
    • BET Inhibition : Substitution at the hydroxymethyl position with carboxamide groups (e.g., 2,3-dihydrobenzofuran derivatives) improves binding to bromodomains .

    Q. What methods improve synthetic yields and scalability of the compound?

    • Methodology :

    • Coupling Reagents : HATU/TEA in DMF enables efficient amide bond formation (e.g., 89% yield in BET inhibitor synthesis) .
    • Large-Scale Cyclopropanation : Pd-catalyzed reactions under inert atmospheres (N₂/Ar) achieve >80% yields in industrial settings .
    • Workflow Optimization : Telescoped reactions (e.g., one-pot Boc deprotection and acylation) reduce intermediate isolation steps .

    Q. How can the hydroxymethyl group be selectively functionalized for prodrug development?

    • Methodology :

    • Esterification : React with acyl chlorides (e.g., 4-methoxybenzoyl chloride) under basic conditions (TEA/DCM) .
    • Oxidation : TEMPO/NaOCl converts hydroxymethyl to carboxylate for conjugation with targeting moieties .
    • Protection-Deprotection : Boc-protection (Boc₂O/NaHCO₃) stabilizes the hydroxymethyl group during multi-step syntheses .

    Q. What mechanistic insights explain the reactivity of the bicyclic core in cross-coupling reactions?

    • Methodology :

    • Carbocupration Pathways : Cu-mediated cyclopropanation proceeds via alkene carbometalation, forming strained bicyclic intermediates .
    • Acid-Catalyzed Ring Opening : TFA cleaves Boc groups while preserving the bicyclic structure, enabling downstream functionalization .
    • DFT Studies : Computational modeling predicts transition states for diastereoselective reductions .

    Q. How do in vitro and in vivo stability profiles compare for derivatives of this compound?

    • Methodology :

    • Metabolic Stability Assays : Liver microsome studies (human/rat) assess esterase-mediated hydrolysis of the benzyl ester .
    • Plasma Protein Binding : LC-MS/MS quantifies free vs. bound fractions in serum .
    • Pharmacokinetic Profiling : Radiolabeled derivatives (³H/¹⁴C) track bioavailability and half-life in rodent models .

    Q. Why do enantiomers of this compound exhibit divergent biological activities?

    • Methodology :

    • Chiral Resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers for individual testing .
    • X-ray Crystallography : Absolute configuration (e.g., 1R,5S in bicifadine) correlates with analgesic efficacy .
    • Docking Studies : Molecular modeling reveals enantiomer-specific interactions with target proteins (e.g., nAChR) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.